![molecular formula C11H20N2O7 B15285797 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt](/img/structure/B15285797.png)
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt typically involves the reaction of 2-hydroxyethylpiperazine with propionic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then reacted with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and other biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt involves its interaction with specific molecular targets and pathways. The compound can act as a buffer, maintaining the pH of solutions within a desired range. It may also interact with enzymes and other proteins, stabilizing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A widely used biological buffer with similar buffering properties.
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: Another piperazine derivative with comparable applications.
Uniqueness
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and solubility. These characteristics make it particularly useful in applications where precise control of pH and stability are critical.
Propiedades
Fórmula molecular |
C11H20N2O7 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid;oxalic acid |
InChI |
InChI=1S/C9H18N2O3.C2H2O4/c12-8-7-11-5-3-10(4-6-11)2-1-9(13)14;3-1(4)2(5)6/h12H,1-8H2,(H,13,14);(H,3,4)(H,5,6) |
Clave InChI |
UKBCXUZFYJANMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC(=O)O)CCO.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


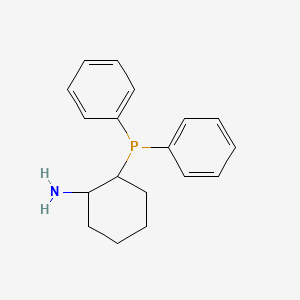
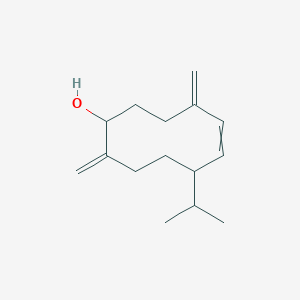
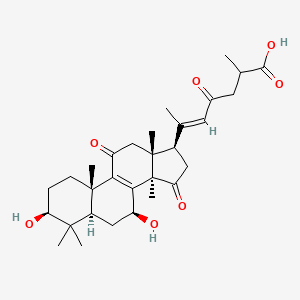
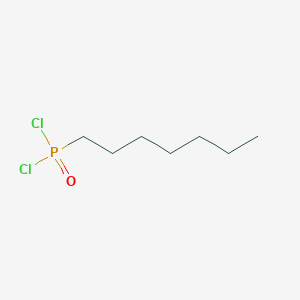
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B15285750.png)
![[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15285763.png)
![3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B15285766.png)
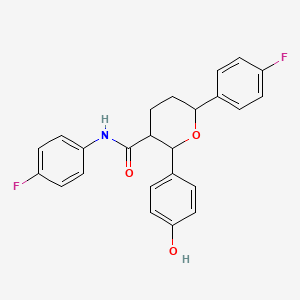
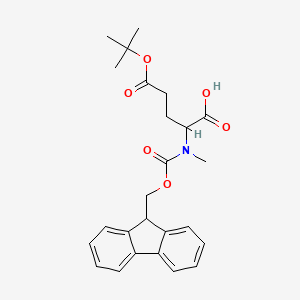
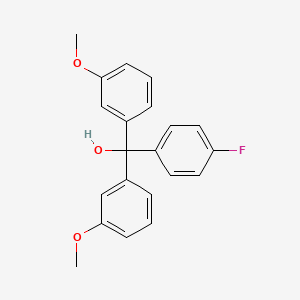
![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphos pholanyl-1-oxide]benzene](/img/structure/B15285792.png)

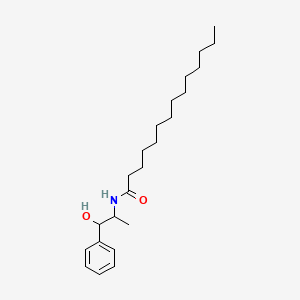
![2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-](/img/structure/B15285801.png)
